Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate
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Overview
Description
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom and the ester functional group makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the functional groups present.
Coupling Reactions: The iodine atom serves as a good leaving group in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Halogenation: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base and a suitable ligand.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amino derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds .
Scientific Research Applications
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.
Pyrazolo[1,5-a]pyridine-2-carboxylates: These compounds have a carboxylate group at the 2-position instead of the 5-position.
Iodo-substituted Heterocycles: Compounds with iodine atoms attached to different heterocyclic cores.
Uniqueness
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate is unique due to the specific positioning of the iodine atom and the ester group, which confer distinct reactivity and potential for further functionalization. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H11IN2O2 |
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Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-14-9(13)6-2-3-12-8(4-6)7(10)5-11-12/h5-6H,2-4H2,1H3 |
InChI Key |
DNVDIVRSMYBXEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=C(C=N2)I)C1 |
Origin of Product |
United States |
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